molecular formula C19H29ClN2O B11331257 N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbutanamide

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbutanamide

Cat. No.: B11331257
M. Wt: 336.9 g/mol
InChI Key: FUHNXFAVYLKWQY-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbutanamide is a chemical compound with a complex structure that includes an azepane ring, a chlorophenyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate amine precursors.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the Butanamide Moiety: This is typically done through amide bond formation reactions, using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide
  • 2-(azepan-1-yl)ethyl methacrylate

Uniqueness

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C19H29ClN2O

Molecular Weight

336.9 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbutanamide

InChI

InChI=1S/C19H29ClN2O/c1-15(2)13-19(23)21-14-18(16-9-5-6-10-17(16)20)22-11-7-3-4-8-12-22/h5-6,9-10,15,18H,3-4,7-8,11-14H2,1-2H3,(H,21,23)

InChI Key

FUHNXFAVYLKWQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NCC(C1=CC=CC=C1Cl)N2CCCCCC2

Origin of Product

United States

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